

Efficacy of L-threonate in enhancing vitamin C uptake compared to other metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-threonic acid*

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L-Threonate and Vitamin C: A Comparative Guide to Uptake Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of L-threonate in enhancing the uptake of vitamin C compared to standard ascorbic acid. The following sections present quantitative data from key studies, detailed experimental protocols, and an overview of the proposed mechanisms of action.

Comparative Efficacy: Human and Animal Studies

The efficacy of a vitamin C formulation containing calcium ascorbate and its metabolites, including L-threonate (commercially known as Ester-C®), has been the subject of various studies. While results on plasma bioavailability have been mixed, a consistent finding in more recent research points towards improved uptake and retention in immune cells.

Human Clinical Trials

A key area of investigation has been the comparative bioavailability in human subjects. While some earlier studies reported no significant difference in plasma vitamin C levels, a 2016 study by Mitmesser et al. provided evidence for enhanced leukocyte uptake with a calcium ascorbate-threonate formulation.

Study Parameter	Ascorbic Acid (AA)	Calcium Ascorbate-Threonate (Ester-C®)	Key Findings	Citation
Plasma Vitamin C Concentration	No significant difference compared to Ester-C®	No significant difference compared to AA	Both formulations increased plasma vitamin C levels similarly compared to placebo.[1][2]	Mitmesser et al., 2016
Leukocyte Vitamin C Concentration	No significant change from baseline	Significantly higher percent change from baseline at 8 and 24 hours post-dose compared to AA	Ester-C® led to a longer retention of vitamin C in leukocytes.[1][2][3][4][5]	Mitmesser et al., 2016
Plasma Cmax	Lower than Ester-C® (P = 0.039)	Higher than AA (P = 0.039)	-	Mitmesser et al., 2016[1]
Plasma AUC0-24h	Not significantly different from Ester-C®	Higher than placebo (P < 0.001)	-	Mitmesser et al., 2016[1]
Gastrointestinal Tolerability	Lower "very good" rating (54%)	Higher "very good" rating (72%) in individuals sensitive to acidic foods	Calcium ascorbate form is better tolerated.	Gruenwald et al., 2006

An earlier study by Johnston and Luo in 1994, frequently cited in literature reviews, found no significant differences in the bioavailability of vitamin C from Ester-C® and ascorbic acid in humans[6]. However, the full quantitative data from this study is not readily available in the

public domain. A more recent study in Korean volunteers suggested that a calcium ascorbate formulation (Nutra-C®) had a significantly greater bioavailability (128%) than synthetic ascorbic acid[7].

Animal Studies

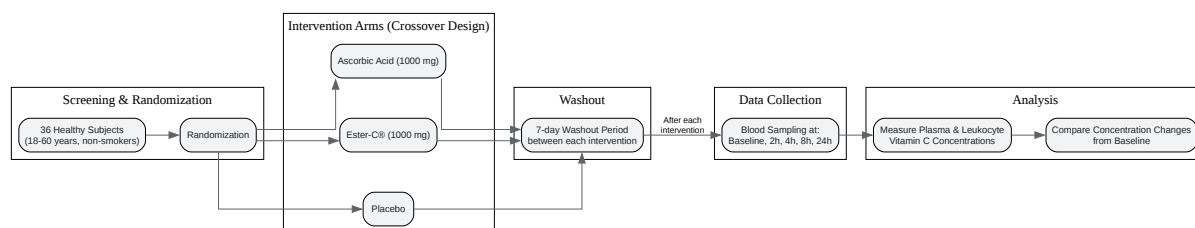
Preclinical studies in animal models have also been conducted to compare the bioavailability and efficacy of vitamin C with L-threonate metabolites.

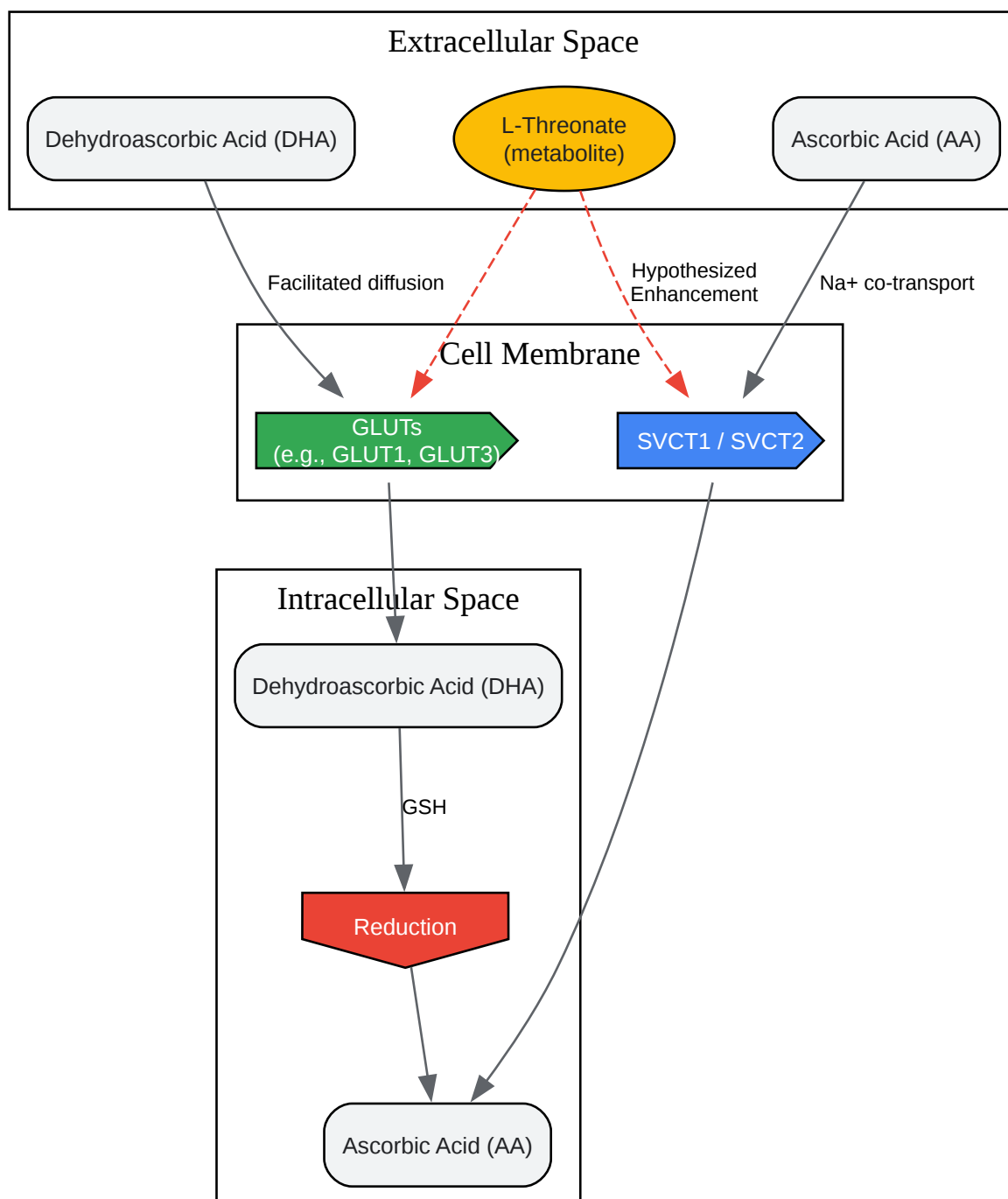
Study Parameter	Ascorbic Acid (AA)	Calcium Ascorbate-Threonate (Ester-C®)	Animal Model	Key Findings	Citation
Anti-scorbutic Activity	0.51 mg/kg/day was not anti-scorbutic	0.44 mg/kg/day was anti-scorbutic	Osteogenic Disorder Shionogi (ODS) rat	Ester-C® showed superior anti-scorbutic potency.	Verlangieri et al., 1991
Body Weight Gain (24 days)	45% of initial body weight	125% of initial body weight	ODS rat	Ester-C® supported significantly greater weight gain.	Verlangieri et al., 1991
Plasma Concentration (20, 40, 80 min)	Lower than Ester-C®	Higher than AA	Rat	Suggests more rapid absorption of Ester-C®.	Bush & Verlangieri, 1987
Urinary Excretion	Detected earlier than Ester-C®	Detected later than AA	Rat	Suggests less rapid excretion of Ester-C®.	Bush & Verlangieri, 1987

Experimental Protocols

Mitmesser et al., 2016: Human Leukocyte Vitamin C Uptake

- Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Participants: Thirty-six healthy, non-smoking subjects aged 18-60 years.[\[1\]](#)[\[4\]](#)
- Intervention: Participants received a single oral dose of 1000 mg of vitamin C as either ascorbic acid (AA) or Ester-C® (EC), or a placebo (PL). Each intervention was separated by a 7-day washout period.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Data Collection: Blood samples were collected at baseline and at 2, 4, 8, and 24 hours post-dose to measure vitamin C concentrations in both plasma and leukocytes.[\[1\]](#)[\[4\]](#)
- Analysis: Plasma and leukocyte vitamin C levels were determined, and statistical analyses were performed to compare the concentration changes from baseline between the three groups.





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- To cite this document: BenchChem. [Efficacy of L-threonate in enhancing vitamin C uptake compared to other metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235395#efficacy-of-l-threonate-in-enhancing-vitamin-c-uptake-compared-to-other-metabolites]

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